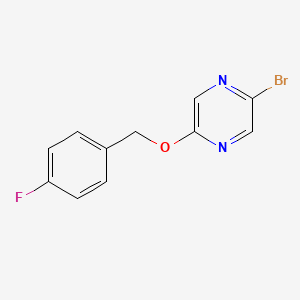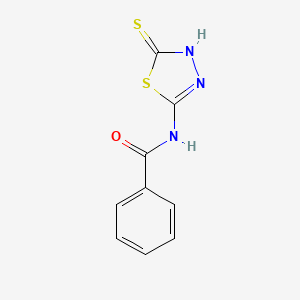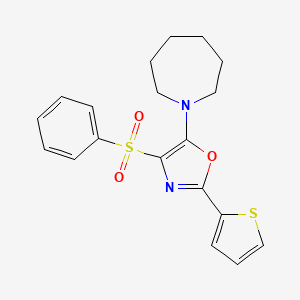
2-Bromo-5-(4-fluorobenzyloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which include 2-Bromo-5-(4-fluorobenzyloxy)pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), two nitrogen atoms (N2), an oxygen atom (O), and a benzene ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not clearly detailed in the search results, it’s worth noting that similar compounds can undergo reactions like palladium-catalyzed homo-coupling to give the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.1. More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
A study explored the synthesis and characterization of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, demonstrating significant antiproliferative effects against various human tumor cell lines. This research suggests the potential for developing novel anticancer therapies using structurally similar compounds to 2-Bromo-5-(4-fluorobenzyloxy)pyrazine (Sutradhar et al., 2017).
Antimycobacterial Activity
Pyrazine and quinoxaline derivatives, including structures related to this compound, have been synthesized and evaluated for their activity against M. tuberculosis and Mycobacterium avium. The study highlights the potential for these compounds in treating mycobacterial infections (Seitz et al., 2002).
Influenza Virus Endonuclease Inhibitors
Research on the synthesis of natural flutimide and analogous fully substituted pyrazine-2,6-diones, including compounds structurally similar to this compound, demonstrated the ability to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This points towards a new avenue for developing therapeutic agents to treat influenza infections (Singh & Tomassini, 2001).
Corrosion Inhibitors
A study on the corrosion inhibitory action of pyrazine derivatives on steel surfaces utilized computational chemistry techniques to demonstrate that certain pyrazine derivatives, possibly including analogs of this compound, could serve as effective corrosion inhibitors. This research opens up potential applications in materials science and engineering (Saha et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-(3-fluorobenzyloxy)pyrazine, suggests that it may be hazardous. If inhaled, it is recommended to remove the person to fresh air and keep comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .
Eigenschaften
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYXPODIWGOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)
![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)

![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)
![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)
![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)

![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)